molecular formula C34H38N2O7 B613364 Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH CAS No. 878797-09-2

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH

Cat. No. B613364
M. Wt: 586.69
InChI Key: DNJYPUYQFPFOKS-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH, commonly referred to as Fmoc-Tyr(tBu)-Ser(POMe)-OH, is a synthetic peptide derived from the amino acid tyrosine. It is a useful reagent in peptide synthesis, and has been used in a wide range of applications, including as a substrate for enzymatic reactions, as a ligand for affinity chromatography, and as a model substrate for studying protein-ligand interactions.

Scientific research applications

  • Pseudo-prolines as a protection technique in peptide synthesis: Pseudo-prolines (psi Pro) are used as a temporary protection technique for serine, threonine, and cysteine side chains in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). These novel building blocks help solubilize otherwise sparingly or completely insoluble peptides and prevent peptide aggregation and beta-sheet formation, thereby facilitating the synthesis of large peptides (Mutter et al., 1995).

  • Self-assembly of Fmoc variants of threonine and serine: Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH demonstrate self-assembly, forming structures with morphological transitions at the supramolecular level under different concentration and temperature conditions. This finding is significant for the design of novel self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Synthesis of phosphotyrosyl-containing peptides: Fmoc-Tyr(PO3tBu2)-OH is used in the efficient preparation of Tyr(P)-containing peptides in Fmoc/solid-phase synthesis. This method is applicable for the synthesis of phosphorylated forms of physiological peptides and has been used to study the local specificity determinants of T-cell protein tyrosine phosphatase (Perich, Ruzzene, Pinna, & Reynolds, 2009).

  • Racemization studies in peptide synthesis: High levels of racemization of Fmoc-Ser(tBu)-OH have been observed during automated stepwise solid-phase peptide synthesis. Protocols involving collidine as the tertiary base in the coupling reagent enabled incorporation of serine with minimal racemization, providing insights into more effective peptide synthesis methods (Fenza, Tancredi, Galoppini, & Rovero, 1998).

properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N2O7/c1-33(2,3)43-22-16-14-21(15-17-22)18-28(30(37)36-29(31(38)39)20-42-34(36,4)5)35-32(40)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,27-29H,18-20H2,1-5H3,(H,35,40)(H,38,39)/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJYPUYQFPFOKS-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Seebach, A Lukaszuk… - Chemistry & …, 2011 - Wiley Online Library
The terminal homologation by CH 2 insertion into the peptides mentioned in the title is described. This involves replacement of the N‐terminal amino acid residue by a β 2 ‐ and of the C…
Number of citations: 30 onlinelibrary.wiley.com

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